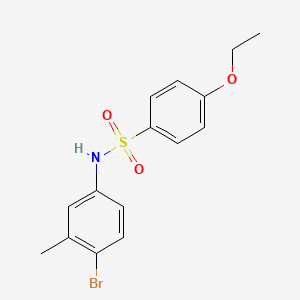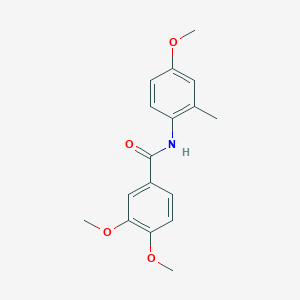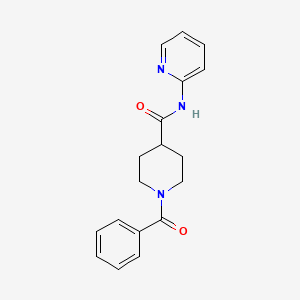
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-ethoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-methylaniline is dissolved in an appropriate solvent like dichloromethane, and the 4-ethoxybenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-(4-amino-3-methylphenyl)-4-ethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers explore its efficacy against various bacterial strains and its mechanism of action.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding. It serves as a model compound to understand the interactions between sulfonamides and biological targets.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The bromine and ethoxy groups enhance its binding affinity to the target enzymes, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-bromo-3-methylphenyl)semicarbazone
Uniqueness
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-13-5-7-14(8-6-13)21(18,19)17-12-4-9-15(16)11(2)10-12/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXBMBUROAHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4603420.png)


![4-(4-chloro-1-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4603440.png)
![13-cyclopropyl-4-(1,3-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4603460.png)
![1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine](/img/structure/B4603463.png)
![3-chloro-N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4603469.png)

![N-[3-(diethylamino)propyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4603482.png)
![6-(2,4-DIFLUOROPHENYL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4603483.png)
![3-{[(4-bromophenoxy)acetyl]amino}benzamide](/img/structure/B4603488.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4603493.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]azepane](/img/structure/B4603509.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4603513.png)
